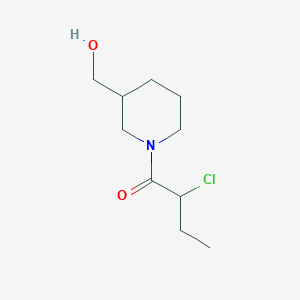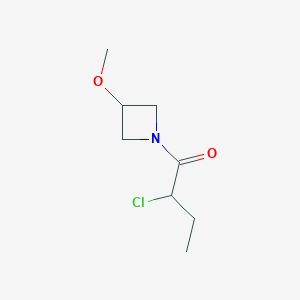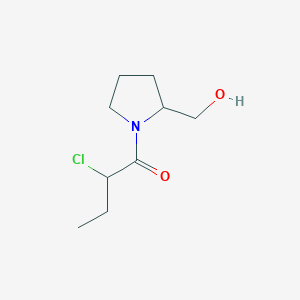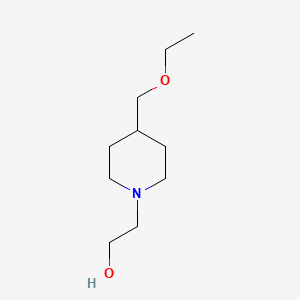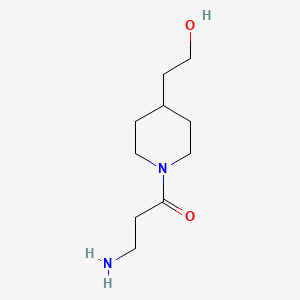
1-(4-(2-羟乙基)哌啶-1-基)-3-氨基丙-1-酮
描述
3-Amino-1-(4-(2-hydroxyethyl)piperidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C10H20N2O2 and its molecular weight is 200.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-1-(4-(2-hydroxyethyl)piperidin-1-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-1-(4-(2-hydroxyethyl)piperidin-1-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
“1-(4-(2-羟乙基)哌啶-1-基)-3-氨基丙-1-酮”的综合分析:化合物“1-(4-(2-羟乙基)哌啶-1-基)-3-氨基丙-1-酮”具有哌啶环,这在许多医药和有机化合物中是一个常见的结构单元,具有多种用途。以下是基于该化合物的结构和官能团的潜在科学研究应用:
农业
鉴于其与氨基-1,2,4-三唑的结构相似性,该化合物可以探索用于植物保护产品中作为生长调节剂或除草剂 .
药物化学
哌啶环在药物化学中至关重要。 由于该官能团的存在,该化合物可以研究其作为抗癌药、抗菌药、止痛药、消炎药或抗精神病药的潜力 .
高能物质
氨基衍生物已被用于高能物质。 该化合物的氨基可能使其成为研究气体生成组合物或其他高能材料的候选者 .
药物发现
哌啶环与其他部分之间的醚键已证明对药物疗效至关重要。 该化合物可以成为结构-活性关系研究的一部分,以开发新的药物 .
降压药
具有哌啶结构的化合物已被研究用于其降压作用。 该化合物可能被研究用于心血管应用 .
正性肌力药
哌啶衍生物在动物模型中表现出有效的正性肌力作用。 这表明在开发治疗心脏病的药物方面具有潜在的研究应用 .
激酶抑制
哌啶衍生物已被设计为激酶抑制剂,这在癌症治疗中很重要。 该化合物可以研究其对特定激酶的抑制作用 .
杂环合成
作用机制
Target of Action
Similar compounds have been found to target protein kinase b (pkb or akt), an important component of intracellular signaling pathways regulating growth and survival .
Mode of Action
Compounds with similar structures have been found to provide atp-competitive, nano-molar inhibitors with selectivity for inhibition of pkb over the closely related kinase pka .
Biochemical Pathways
Similar compounds have been found to affect the phosphatidylinositol-3 kinase (pi3k) signaling pathway .
Pharmacokinetics
Similar compounds have been found to undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability .
Result of Action
Similar compounds have been found to modulate biomarkers of signaling through pkb in vivo and strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .
生化分析
Biochemical Properties
3-Amino-1-(4-(2-hydroxyethyl)piperidin-1-yl)propan-1-one plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with receptor tyrosine kinases, which are critical for cell signaling and growth . The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its activity. Additionally, 3-Amino-1-(4-(2-hydroxyethyl)piperidin-1-yl)propan-1-one can act as a substrate for certain enzymes, leading to the formation of biologically active metabolites .
Cellular Effects
The effects of 3-Amino-1-(4-(2-hydroxyethyl)piperidin-1-yl)propan-1-one on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the PI3K/Akt signaling pathway, which is essential for cell survival and proliferation . By altering the activity of this pathway, 3-Amino-1-(4-(2-hydroxyethyl)piperidin-1-yl)propan-1-one can impact processes such as apoptosis, cell cycle progression, and metabolic regulation .
Molecular Mechanism
At the molecular level, 3-Amino-1-(4-(2-hydroxyethyl)piperidin-1-yl)propan-1-one exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound has been shown to inhibit certain kinases by binding to their ATP-binding sites, thereby preventing their activation . Additionally, 3-Amino-1-(4-(2-hydroxyethyl)piperidin-1-yl)propan-1-one can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 3-Amino-1-(4-(2-hydroxyethyl)piperidin-1-yl)propan-1-one in laboratory settings are critical for understanding its stability and long-term impact on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over time . Prolonged exposure to 3-Amino-1-(4-(2-hydroxyethyl)piperidin-1-yl)propan-1-one can lead to changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-Amino-1-(4-(2-hydroxyethyl)piperidin-1-yl)propan-1-one vary with different dosages in animal models. At low doses, this compound can enhance cellular function and promote cell survival . At higher doses, it may exhibit toxic or adverse effects, such as inducing apoptosis or causing metabolic dysregulation .
Metabolic Pathways
3-Amino-1-(4-(2-hydroxyethyl)piperidin-1-yl)propan-1-one is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of active metabolites that further influence cellular function . Additionally, this compound can affect metabolic flux and alter the levels of key metabolites, thereby impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 3-Amino-1-(4-(2-hydroxyethyl)piperidin-1-yl)propan-1-one within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, allowing it to accumulate in specific tissues and exert its effects . The distribution of 3-Amino-1-(4-(2-hydroxyethyl)piperidin-1-yl)propan-1-one is influenced by its interactions with binding proteins, which can modulate its localization and bioavailability .
Subcellular Localization
The subcellular localization of 3-Amino-1-(4-(2-hydroxyethyl)piperidin-1-yl)propan-1-one is essential for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through post-translational modifications and targeting signals . The localization of 3-Amino-1-(4-(2-hydroxyethyl)piperidin-1-yl)propan-1-one within these compartments can influence its interactions with biomolecules and its overall biochemical effects .
属性
IUPAC Name |
3-amino-1-[4-(2-hydroxyethyl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c11-5-1-10(14)12-6-2-9(3-7-12)4-8-13/h9,13H,1-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBOPRTGRTRZDIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCO)C(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


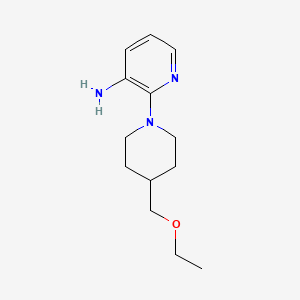




![3-Oxa-6-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B1476683.png)
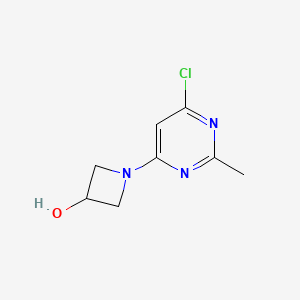

![3-Oxa-6-azabicyclo[3.1.1]heptane-6-carboximidamide](/img/structure/B1476686.png)
